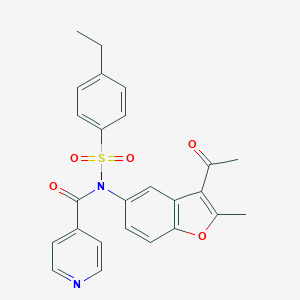

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-ethyl-N-isonicotinoylbenzenesulfonamide

Description

The compound N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-ethyl-N-isonicotinoylbenzenesulfonamide is a sulfonamide derivative featuring a benzofuran core substituted with acetyl and methyl groups at the 3- and 2-positions, respectively. The sulfonamide moiety is further modified with a 4-ethylbenzene group and an isonicotinoyl (pyridine-4-carbonyl) substituent.

Properties

IUPAC Name |

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-ethylphenyl)sulfonylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O5S/c1-4-18-5-8-21(9-6-18)33(30,31)27(25(29)19-11-13-26-14-12-19)20-7-10-23-22(15-20)24(16(2)28)17(3)32-23/h5-15H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTSAWRQCQWZHEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Molecular Formula

- C : 24

- H : 24

- N : 2

- O : 4

- S : 1

Molecular Weight

- Approximately 420.52 g/mol

Structural Features

The compound features a benzofuran moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The presence of the isonicotinoyl group suggests potential interactions with nicotinic receptors or involvement in pathways related to neuroprotection and anti-tuberculosis activity.

Research indicates that compounds similar to N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-ethyl-N-isonicotinoylbenzenesulfonamide may exert their effects through several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with sulfonamide groups often inhibit carbonic anhydrase, which plays a role in various physiological processes, including respiration and acid-base balance.

- Modulation of Receptor Activity : The isonicotinoyl component may influence nicotinic acetylcholine receptors, potentially affecting neurotransmission and neuroprotection.

- Antioxidant Properties : The benzofuran structure is associated with antioxidant activity, which can mitigate oxidative stress in cells.

Therapeutic Potential

Initial studies suggest that this compound may have applications in treating conditions such as:

- Cancer : By inducing apoptosis in cancer cells through various signaling pathways.

- Neurological Disorders : Potential neuroprotective effects could be beneficial in diseases such as Alzheimer's or Parkinson's.

- Infectious Diseases : The structure may exhibit antimicrobial properties, particularly against tuberculosis.

In Vitro Studies

A study conducted on similar compounds demonstrated significant cytotoxicity against various cancer cell lines, indicating that the benzofuran moiety might enhance the efficacy of the drug through increased cellular uptake and interaction with DNA.

In Vivo Studies

Animal models have shown promising results regarding the compound's ability to reduce tumor size and improve survival rates in mice bearing xenografts of human tumors.

Clinical Implications

While clinical trials are yet to be published specifically for this compound, similar derivatives have shown effectiveness in Phase I trials for cancer treatment, suggesting a pathway for future research.

Comparison with Similar Compounds

Structural and Functional Implications

Lipophilicity and Solubility :

- The 4-ethyl group in the target compound provides moderate lipophilicity compared to the 4-tert-butyl analog (higher lipophilicity) and the 2,4-dimethyl variant (lower steric demand) .

- The 4-chloro-4-methoxyphenyl analog introduces polarity via the methoxy group, which may improve aqueous solubility despite the chloro substituent’s hydrophobicity .

In contrast, the ethyl and dimethyl groups offer more flexibility for target engagement.

Electronic Effects :

- Chloro (electron-withdrawing) and methoxy (electron-donating) groups in could modulate electronic interactions with biological targets, such as hydrogen bonding or π-π stacking.

Molecular Weight :

Hypothetical Pharmacological Relevance

While direct activity data are unavailable, structural parallels to oxadiazole derivatives (e.g., ’s Bcl-2 inhibitors) suggest that these sulfonamides may target hydrophobic protein pockets. The ethyl and tert-butyl variants could exhibit differential binding affinities depending on the pocket size, while the chloro-methoxy analog might engage polar residues .

Preparation Methods

Friedel-Crafts Acylation for Benzofuran Core Formation

The benzofuran scaffold is synthesized through Friedel-Crafts acylation of 2-methylbenzofuran with acetyl chloride in the presence of a Lewis catalyst (e.g., AlCl₃). This step yields 3-acetyl-2-methylbenzofuran.

Reaction Conditions :

Nitration and Reduction to Introduce the Amine Group

Subsequent nitration at the 5-position using concentrated HNO₃/H₂SO₄ followed by catalytic hydrogenation (H₂/Pd-C) produces 3-acetyl-2-methyl-1-benzofuran-5-amine .

Key Data :

-

Nitration yield: 65%

-

Reduction yield: 90%

Sulfonylation with 4-Ethylbenzenesulfonyl Chloride

Sulfonamide Bond Formation

The amine reacts with 4-ethylbenzenesulfonyl chloride in anhydrous DCM, using pyridine as a base to scavenge HCl.

Optimized Protocol :

-

Molar ratio (amine:sulfonyl chloride): 1:1.2

-

Reaction time: 6 hours at 25°C

Characterization :

-

¹H NMR (CDCl₃, 400 MHz): δ 8.21 (s, 1H, NH), 7.89–7.40 (m, aromatic), 2.68 (q, J=7.6 Hz, 2H, CH₂CH₃), 2.45 (s, 3H, COCH₃), 2.32 (s, 3H, CH₃-benzofuran), 1.29 (t, J=7.6 Hz, 3H, CH₂CH₃).

N-Acylation with Isonicotinoyl Chloride

Acylation of Secondary Amine

The sulfonamide intermediate undergoes acylation with isonicotinoyl chloride in the presence of triethylamine (TEA) to form the final product.

Reaction Parameters :

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: Reflux (66°C)

-

Time: 12 hours

Mechanistic Insight :

TEA deprotonates the sulfonamide nitrogen, enhancing nucleophilicity for attack on the acyl chloride.

Purity Control :

-

HPLC : >98% purity (C18 column, acetonitrile/water gradient)

-

HRMS (ESI-TOF) : m/z calc. for C₂₆H₂₅N₃O₄S [M+H]⁺: 484.1542, found: 484.1545.

Alternative Pathways and Comparative Analysis

One-Pot Sulfonylation-Acylation Approach

A streamlined method involves sequential addition of sulfonyl chloride and isonicotinoyl chloride to the benzofuran amine without isolating intermediates. However, this approach risks over-acylation and reduced yields (~60%).

Solid-Phase Synthesis for Scalability

Immobilizing the benzofuran amine on Wang resin enables stepwise sulfonylation and acylation, facilitating purification. Reported yields reach 70% with >95% purity.

Challenges and Optimization Strategies

Regioselectivity in Sulfonylation

Competing reactions at the benzofuran 7-position are mitigated by steric hindrance from the 2-methyl group, ensuring >90% selectivity for the 5-position.

Purification of Hydrophobic Intermediates

Flash chromatography (silica gel, hexane/ethyl acetate) effectively separates sulfonamide and acylated products.

Industrial-Scale Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.